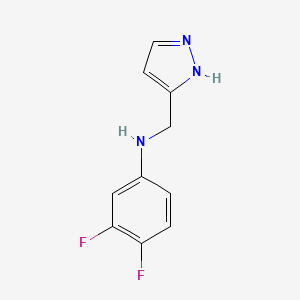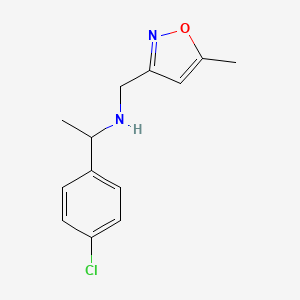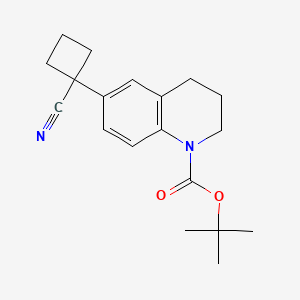
tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate: is a complex organic compound with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes a quinoline core, a cyanocyclobutyl group, and a tert-butyl ester functionality. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.
Introduction of the Cyanocyclobutyl Group: The cyanocyclobutyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline core is replaced by a cyanocyclobutyl moiety.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the cyanocyclobutyl group, converting it to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanocyclobutyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Activity: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine:
Drug Development: Due to its potential biological activities, this compound is of interest in the development of new therapeutic agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline core can intercalate with DNA, while the cyanocyclobutyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
- tert-Butyl 6-(1-cyanocyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate
- This compound
Comparison:
- Structural Differences: While similar compounds may share the quinoline core and tert-butyl ester functionality, differences in the substituents on the quinoline ring or the cyanocyclobutyl group can lead to variations in their chemical and biological properties.
- Biological Activity: The presence of different substituents can affect the compound’s ability to interact with biological targets, leading to differences in potency, selectivity, and toxicity.
- Synthetic Accessibility: Some similar compounds may be easier to synthesize or may require fewer steps, making them more attractive for industrial production.
Properties
Molecular Formula |
C19H24N2O2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
tert-butyl 6-(1-cyanocyclobutyl)-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C19H24N2O2/c1-18(2,3)23-17(22)21-11-4-6-14-12-15(7-8-16(14)21)19(13-20)9-5-10-19/h7-8,12H,4-6,9-11H2,1-3H3 |
InChI Key |
RISJHFSKMYUIRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C3(CCC3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


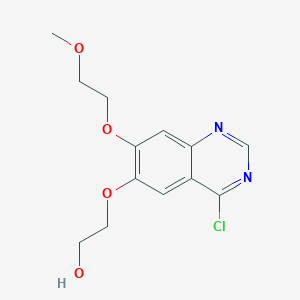
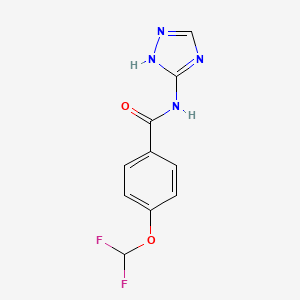
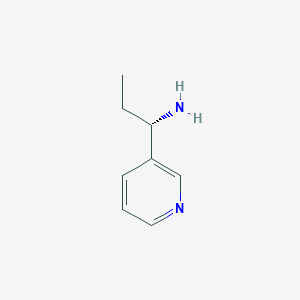
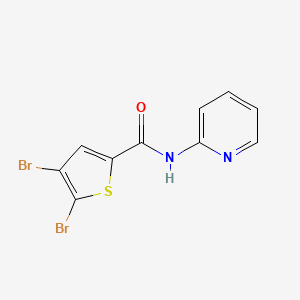
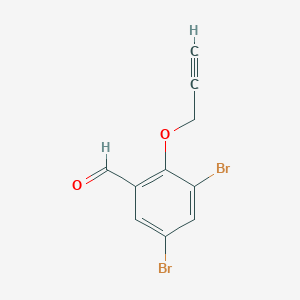
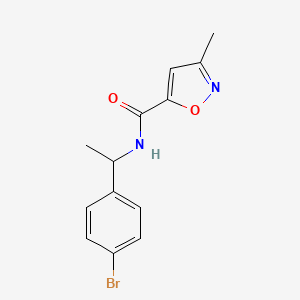
![3-(benzo[d][1,3]dioxol-5-yl)-6-chloro-2H-chromen-2-one](/img/structure/B14907902.png)
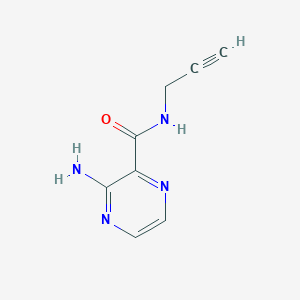
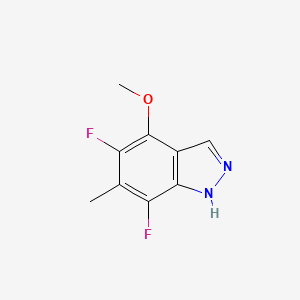
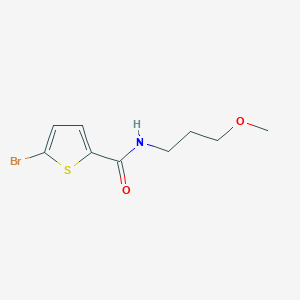
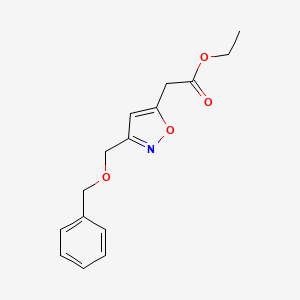
![N-(8-ethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14907934.png)
